

Solubility of Furan-2-Sulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: furan-2-sulfonic acid

Cat. No.: B3057607

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles governing the solubility of **furan-2-sulfonic acid** in organic solvents. While specific, comprehensive quantitative solubility data for this compound is not widely published, this document outlines the key physicochemical properties, expected solubility behaviors, and a detailed experimental protocol for determining these values in a laboratory setting.

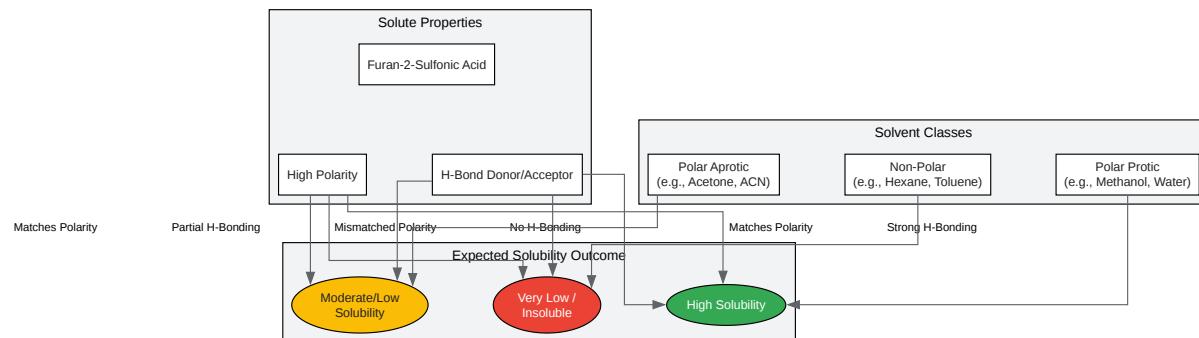
Physicochemical Properties and Expected Solubility

Furan-2-sulfonic acid ($C_4H_4O_4S$) is a heterocyclic organic compound characterized by a furan ring substituted with a sulfonic acid group ($-SO_3H$).^{[1][2]} This functional group is the primary determinant of its solubility profile. Sulfonic acids are strong acids, comparable in strength to sulfuric acid, and are highly polar.^{[3][4]}

The polarity and hydrogen bonding capability of the sulfonic acid group suggest a distinct solubility pattern:

- High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be effective at solvating **furan-2-sulfonic acid**. The hydrogen bond donor and acceptor sites in these solvents can readily interact with the sulfonyl hydroxide group.
- Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, or dimethylformamide (DMF) can act as hydrogen bond acceptors but not donors. While their

polarity will aid in solvation, the solubility is likely to be lower than in protic solvents.


- Very Low to Insoluble in Non-Polar Solvents: Non-polar solvents like hexane, toluene, or diethyl ether lack the ability to form significant favorable interactions with the highly polar sulfonic acid group, leading to poor solubility.

A summary of the key physicochemical properties of **furan-2-sulfonic acid** computed by PubChem is presented below.[\[1\]](#)

Property	Value	Implication for Solubility
Molecular Weight	148.14 g/mol	Standard for a small organic molecule.
XLogP3	0.1	Indicates a hydrophilic nature, favoring solubility in polar solvents.
Hydrogen Bond Donor Count	1	The -OH group can donate a hydrogen bond, favoring protic solvents.
Hydrogen Bond Acceptor Count	4	The oxygen atoms can accept hydrogen bonds, favoring polar solvents.
Topological Polar Surface Area	75.9 Å ²	A relatively large polar surface area predicts low solubility in non-polar solvents.

Conceptual Framework for Solubility

The solubility of **furan-2-sulfonic acid** is a function of the interplay between its own properties and the properties of the solvent. The principle of "like dissolves like" is paramount. The following diagram illustrates the logical relationship between the solute, solvent, and expected solubility outcome.

[Click to download full resolution via product page](#)

Caption: Conceptual model of factors influencing **furan-2-sulfonic acid** solubility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The isothermal equilibrium method is a common and reliable technique. This protocol outlines the general steps for determining the solubility of **furan-2-sulfonic acid** in a given organic solvent at a specific temperature.

Objective: To determine the equilibrium solubility of **furan-2-sulfonic acid** in a selected organic solvent at a constant temperature.

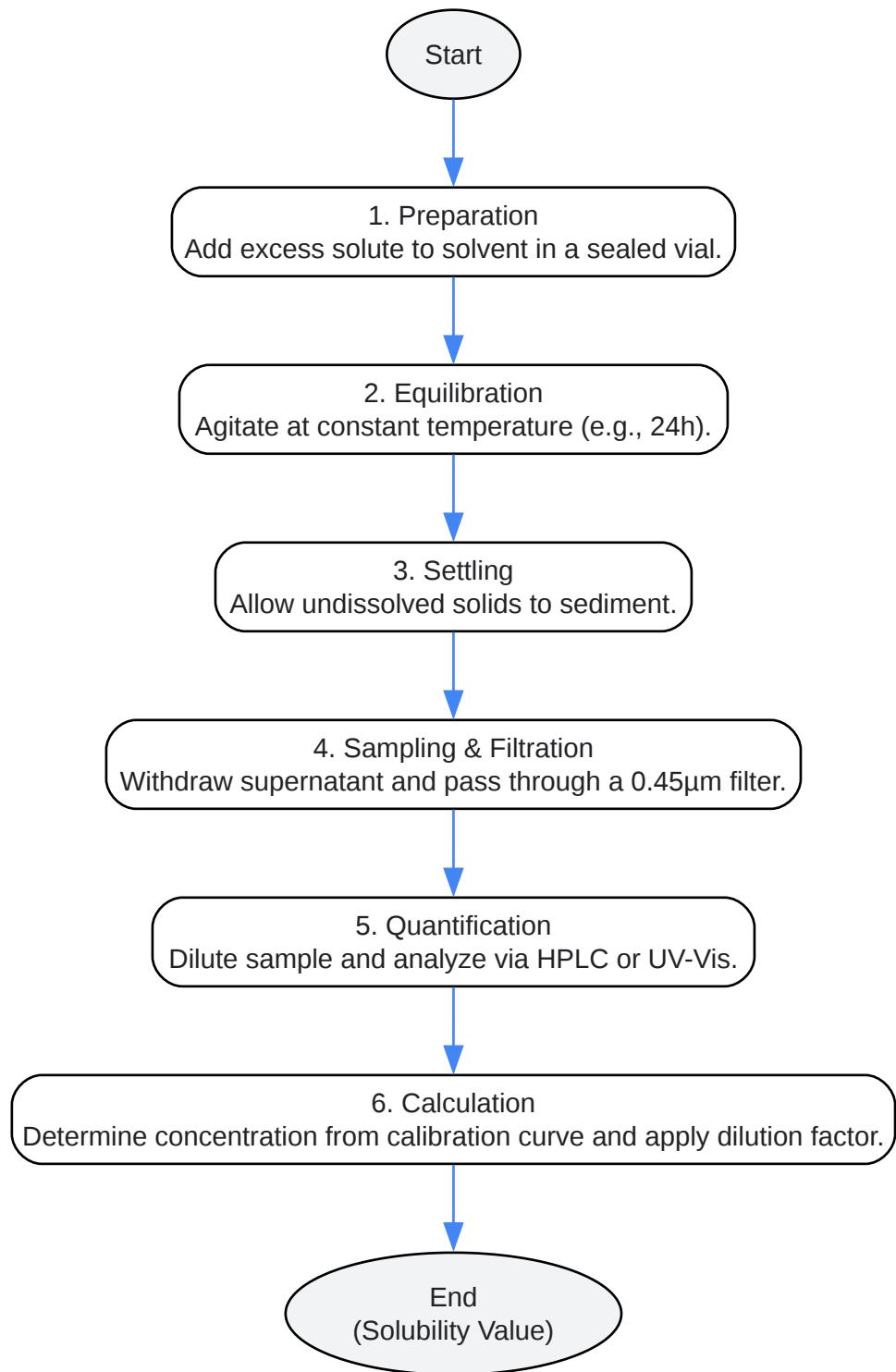
Materials:

- **Furan-2-sulfonic acid** (solid, high purity)
- Selected organic solvent (analytical grade)

- Temperature-controlled shaker or water bath
- Calibrated thermometer
- Analytical balance
- Centrifuge
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μ m PTFE)
- Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **furan-2-sulfonic acid** to a known volume or mass of the organic solvent in a sealed vial. "Excess" means enough solid remains undissolved at equilibrium.
 - Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).
 - Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary time-course studies can establish the minimum time to equilibrium.
- Sample Separation:
 - After the equilibration period, stop agitation and allow the vial to rest in the bath for at least 2 hours to permit undissolved solids to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean, dry vial to remove all particulate matter. This step is critical to prevent undissolved solute from artificially inflating the measured concentration.


- Quantification:

- Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
- Analyze the diluted sample using a pre-calibrated analytical instrument. For **furan-2-sulfonic acid**, the furan ring is UV-active, making UV-Vis spectroscopy or HPLC with a UV detector suitable choices.^[2]
- Construct a calibration curve by preparing a series of standards of known concentration and measuring their analytical response.
- Determine the concentration of the diluted sample from the calibration curve.

- Calculation of Solubility:

- Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
- Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

The following diagram illustrates this experimental workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Furansulfonic acid | C4H4O4S | CID 3019096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. furan-2-sulfonic acid | 82971-11-7 | Benchchem [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Iscollege.ac.in [iscollege.ac.in]
- To cite this document: BenchChem. [Solubility of Furan-2-Sulfonic Acid in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3057607#solubility-of-furan-2-sulfonic-acid-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com